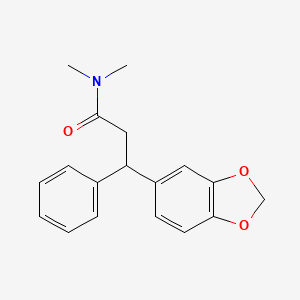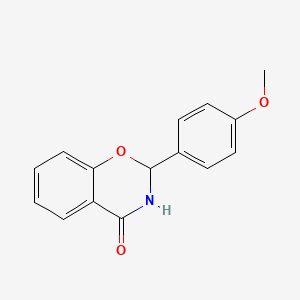
3-(1,3-benzodioxol-5-yl)-N,N-dimethyl-3-phenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,3-benzodioxol-5-yl)-N,N-dimethyl-3-phenylpropanamide is a chemical compound that belongs to the family of amphetamines. It is commonly known as MDMA or ecstasy. MDMA has been a subject of extensive scientific research due to its potential therapeutic benefits.
Mécanisme D'action
MDMA works by increasing the levels of serotonin, dopamine, and norepinephrine in the brain. Serotonin is a neurotransmitter that regulates mood, appetite, and sleep. Dopamine is a neurotransmitter that regulates pleasure and reward. Norepinephrine is a neurotransmitter that regulates arousal and attention.
Biochemical and Physiological Effects:
MDMA has several biochemical and physiological effects. It increases heart rate, blood pressure, and body temperature. It also causes the release of hormones such as cortisol and oxytocin. MDMA can lead to dehydration, hyponatremia, and hyperthermia, which can be life-threatening.
Avantages Et Limitations Des Expériences En Laboratoire
MDMA has several advantages and limitations for lab experiments. It has been used as a tool to study the neurochemical mechanisms of mood and behavior. However, it is a controlled substance and requires strict regulations for use in lab experiments. Its effects on humans can be unpredictable and can vary based on individual factors such as age, gender, and health status.
Orientations Futures
There are several future directions for MDMA research. One direction is to continue studying its potential therapeutic benefits in the treatment of PTSD, anxiety, and depression. Another direction is to study its effects on social behavior and empathy. Additionally, there is a need for further research on the long-term effects of MDMA use on the brain and body.
Conclusion:
MDMA is a chemical compound that has been extensively studied for its potential therapeutic benefits. Its synthesis process is complex and requires expertise in organic chemistry. MDMA works by increasing the levels of serotonin, dopamine, and norepinephrine in the brain. It has several biochemical and physiological effects, and its use in lab experiments requires strict regulations. There are several future directions for MDMA research, including studying its therapeutic benefits and long-term effects.
Méthodes De Synthèse
MDMA is synthesized from safrole, which is a natural compound found in sassafras oil. The synthesis process involves several steps, including isomerization of safrole to isosafrole, oxidation of isosafrole to MDP2P, and reduction of MDP2P to MDMA. The synthesis of MDMA is complex and requires expertise in organic chemistry.
Applications De Recherche Scientifique
MDMA has been studied for its potential therapeutic benefits in the treatment of post-traumatic stress disorder (PTSD), anxiety, and depression. MDMA-assisted psychotherapy has shown promising results in clinical trials. In a phase 2 clinical trial, MDMA-assisted psychotherapy was found to be effective in reducing symptoms of PTSD in veterans and first responders.
Propriétés
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-N,N-dimethyl-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-19(2)18(20)11-15(13-6-4-3-5-7-13)14-8-9-16-17(10-14)22-12-21-16/h3-10,15H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOJKPCSRJNWGNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC(C1=CC=CC=C1)C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-bromo-3-{[(4-bromophenyl)amino]sulfonyl}benzoic acid](/img/structure/B6130353.png)
![2-cyclopropyl-N-[(4-fluorophenyl)(4-pyridinyl)methyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B6130359.png)
![2-[4-[(6-ethoxy-2-quinolinyl)methyl]-1-(1-isopropyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B6130369.png)

![N-[4-(2-fluorophenoxy)phenyl]-1-(2-pyrazinylcarbonyl)-2-piperidinecarboxamide](/img/structure/B6130391.png)
![N-{[2-(4-fluoro-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-(3-methoxyphenyl)-N-methylethanamine](/img/structure/B6130395.png)
![N-[1-methyl-2-(3-pyridinyl)ethyl]-2-{[1-(3-pyridinylcarbonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6130405.png)
![1-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-N-[2-(3-pyridinyloxy)phenyl]prolinamide](/img/structure/B6130412.png)
![2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-pentadienenitrile](/img/structure/B6130413.png)
![2-{[(1-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)oxy]methyl}pyridine](/img/structure/B6130415.png)
![7-(cyclobutylmethyl)-2-(4-methoxybenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6130423.png)
![3-[1-(1,4-dithiepan-6-yl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide](/img/structure/B6130429.png)
![3-[2-(5-quinoxalinylmethyl)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl]phenol](/img/structure/B6130433.png)
![1-ethyl-4-[2-(2-fluorophenoxy)ethyl]-2,3-piperazinedione](/img/structure/B6130451.png)